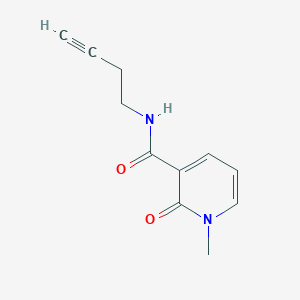

N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 1351590-37-8

Cat. No.: VC4289305

Molecular Formula: C11H12N2O2

Molecular Weight: 204.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351590-37-8 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.229 |

| IUPAC Name | N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C11H12N2O2/c1-3-4-7-12-10(14)9-6-5-8-13(2)11(9)15/h1,5-6,8H,4,7H2,2H3,(H,12,14) |

| Standard InChI Key | VLXLLWPBOBQLMK-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C(C1=O)C(=O)NCCC#C |

Introduction

Synthesis

General Synthetic Route:

The synthesis of N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves:

-

Formation of the dihydropyridine core: This is achieved through a Hantzsch reaction involving acetoacetate derivatives, ammonia or amine, and an aldehyde.

-

Introduction of the butynyl group: The butynyl chain can be introduced via nucleophilic substitution or alkylation reactions using propargyl bromide.

-

Amide bond formation: The carboxylic acid derivative of the dihydropyridine is converted into an amide using coupling agents such as carbodiimides.

Reaction Conditions:

The synthesis is often carried out under mild conditions to preserve the integrity of sensitive functional groups like the alkyne.

Applications and Potential Uses

-

Pharmaceutical Research:

-

Dihydropyridines are well-known for their biological activities, including calcium channel blocking properties.

-

The inclusion of an alkyne group may enhance binding interactions with biological targets or allow for bioorthogonal labeling.

-

-

Material Science:

-

The compound's alkyne functionality makes it suitable for polymer cross-linking or incorporation into advanced materials via click chemistry.

-

-

Chemical Biology:

-

The amide and alkyne groups enable conjugation with biomolecules for imaging or therapeutic purposes.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume